molecular formula C8H15NO2S B15227478 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide

7-Thia-1-azaspiro[4.5]decane 7,7-dioxide

Cat. No.: B15227478
M. Wt: 189.28 g/mol
InChI Key: LRFPUMKEYGKTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Thia-1-azaspiro[4.5]decane 7,7-dioxide is a spirocyclic compound characterized by a sulfur atom and a nitrogen atom within its spiro ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thiol with an aziridine can lead to the formation of the desired spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted spirocyclic compounds .

Mechanism of Action

The mechanism of action of 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide involves its interaction with specific molecular targets. The sulfur and nitrogen atoms within the spiro ring system can form bonds with various biological molecules, influencing their function. This interaction can modulate pathways involved in cell signaling, enzyme activity, and gene expression .

Comparison with Similar Compounds

  • 1-Thia-4-azaspiro[4.5]decane
  • 8-Thia-1-azaspiro[4.5]decane
  • 7-Oxa-1-azaspiro[4.5]decane

Comparison: Compared to these similar compounds, 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide is unique due to the presence of both sulfur and nitrogen atoms within its spiro ring system.

Biological Activity

7-Thia-1-azaspiro[4.5]decane 7,7-dioxide is a compound of significant interest due to its diverse biological activities, particularly in the realm of antiviral research. This article synthesizes findings from various studies to provide an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to a class of spirocyclic compounds characterized by a unique structure that includes a sulfur atom and a nitrogen atom within its ring system. The synthesis of 7-thia-1-azaspiro[4.5]decane derivatives often involves multi-step organic reactions that yield compounds with varying substituents, influencing their biological activity.

Biological Activity Overview

Research has highlighted several key areas where this compound exhibits biological activity:

  • Antiviral Properties :
    • Compounds derived from the azaspiro framework have shown promising results in inhibiting the replication of viruses, particularly coronaviruses and influenza viruses.
    • A study identified several analogs that inhibited human coronavirus 229E replication with effective concentrations (EC50) ranging from 5.5 µM to 31 µM, indicating moderate antiviral efficacy .
  • Mechanism of Action :
    • The antiviral mechanism is believed to involve interference with viral fusion processes, specifically targeting hemagglutinin refolding in influenza viruses .
    • The presence of specific substituents at the C-2 and C-8 positions significantly impacts the biological activity of these compounds, suggesting that structural modifications can enhance efficacy .

Table 1: Antiviral Activity of Selected 7-Thia-1-azaspiro[4.5]decane Derivatives

Compound IDSubstituent at C-2Substituent at C-8EC50 (µM)Viral Target
8nMethyltert-butyl5.5Human Coronavirus 229E
8mMethylPropyl8.1Human Coronavirus 229E
7nUnsubstitutedPhenyl12Human Coronavirus 229E
8kMethylEthyl18Human Coronavirus 229E
8jUnsubstitutedHydrogen>100No activity

Data compiled from various studies demonstrating the structure-activity relationship among different derivatives.

Mechanistic Insights

The biological activity of these compounds is closely tied to their structural features:

  • Hydrophobic Interactions : The fluorobenzyl or bulky substituents can enhance binding affinity to viral proteins, facilitating inhibition .
  • Hydrogen Bonding : The amino groups present in some derivatives can form critical hydrogen bonds with viral receptors or enzymes, modulating their activity .

Properties

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

9λ6-thia-1-azaspiro[4.5]decane 9,9-dioxide

InChI

InChI=1S/C8H15NO2S/c10-12(11)6-2-4-8(7-12)3-1-5-9-8/h9H,1-7H2

InChI Key

LRFPUMKEYGKTSR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCCS(=O)(=O)C2)NC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.